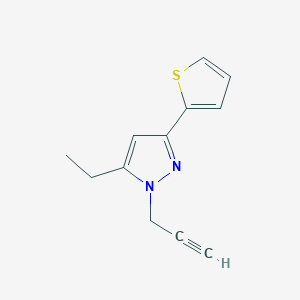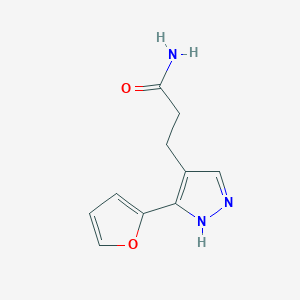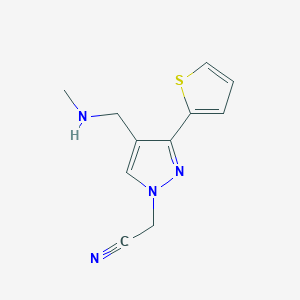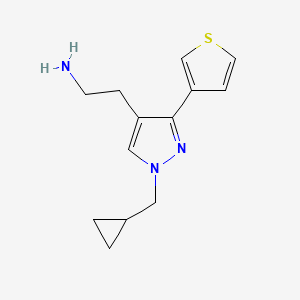
2-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one
Overview
Description
2-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one, also known as 2-chloro-1-(4-ethoxyindolin-1-yl)propan-1-one, is a synthetic organic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. It is also used as a building block in the synthesis of other compounds. In addition, it has been used as a substrate for the study of enzyme-catalyzed reactions, and as an inhibitor of certain enzymes.
Mechanism of Action
Target of Action
Compounds of similar structure often interact with proteins or enzymes in the body, altering their function and leading to various effects .
Mode of Action
It’s known that such compounds often work by binding to their target proteins or enzymes, thereby modifying their activity .
Biochemical Pathways
It’s common for such compounds to influence multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties greatly influence the bioavailability of a compound, determining how much of it reaches the target site in the body .
Result of Action
Such compounds often lead to changes at the molecular and cellular level, which can result in observable physiological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
Advantages and Limitations for Lab Experiments
2-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. In addition, it is relatively stable and has a low toxicity. However, it does have some limitations. It is not very soluble in water, so it is difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of light and air, so it must be stored in a dark, airtight container.
Future Directions
There are a number of potential future directions for the use of 2-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one. It could be used as a tool for studying the structure and function of enzymes, or as an inhibitor of enzymes involved in disease processes. Additionally, it could be used as a starting material for the synthesis of other compounds, or as a reagent in organic synthesis. It could also be used in the study of drug metabolism and drug-drug interactions. Finally, it could be used as an inhibitor of cell growth and proliferation, or as an anti-inflammatory agent.
Scientific Research Applications
2-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. It is also used as a building block in the synthesis of other compounds. In addition, it has been used as a substrate for the study of enzyme-catalyzed reactions, and as an inhibitor of certain enzymes.
properties
IUPAC Name |
2-chloro-1-(4-ethoxy-2,3-dihydroindol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-3-17-12-6-4-5-11-10(12)7-8-15(11)13(16)9(2)14/h4-6,9H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCNCEQRDJDVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCN2C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















